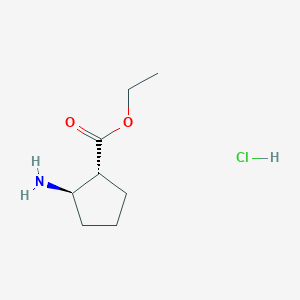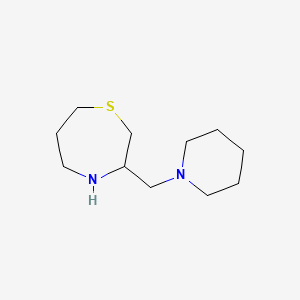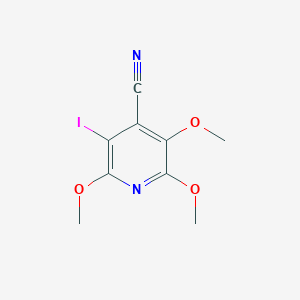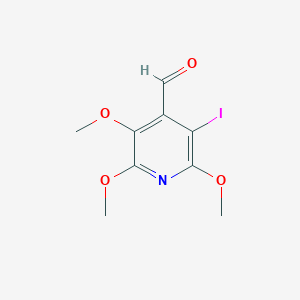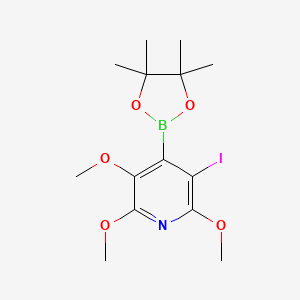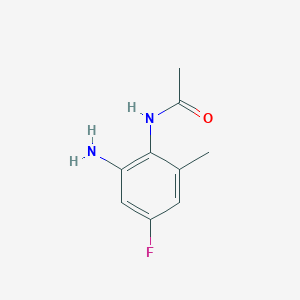
5-Fluor-7-methyl-1H-indol-3-carbaldehyd
Übersicht
Beschreibung
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde, has been a topic of interest in recent years . These compounds are synthesized using multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is represented by the formula C10H8FNO . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde include a molecular weight of 177.18 and a storage temperature recommendation of refrigeration .Wissenschaftliche Forschungsanwendungen
- Verbindung 1: Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat zeigte eine inhibitorische Aktivität gegen das Influenza-A-Virus mit einem IC50 von 7,53 μmol/L .
- 1H-Indol-3-carbaldehyd wurde in intrinsisch nachhaltigen Mehrkomponentenreaktionen eingesetzt. Diese Reaktionen bieten einen vielseitigen Ansatz für den Aufbau pharmazeutisch interessanter Gerüste .
- 5-Fluorindol-3-carbaldehyd dient als Reaktant bei der Herstellung von Curcumin-Derivaten. Diese Derivate haben ein Potenzial für antiproliferative und entzündungshemmende Eigenschaften .
- Die Verbindung ist an der Synthese von Para-Para-Stilbenophanen über die McMurry-Kupplung beteiligt .
Antivirale Aktivität
Mehrkomponentenreaktionen
Inhibitoren der Aldose-Reduktase (ALR2) und Aldehyd-Reduktase (ALR1)
Synthese von Curcumin-Derivaten
Stilbenophan-Synthese
Stereoselektive Synthese von Dibenzylidenaceton-Derivaten
Zusammenfassend lässt sich sagen, dass 5-Fluor-7-methyl-1H-indol-3-carbaldehyd ein breites Anwendungsspektrum aufweist, von antiviralen Eigenschaften bis hin zu seiner Rolle in Mehrkomponentenreaktionen und synthetischen Wegen für bioaktive Verbindungen. Forscher untersuchen weiterhin sein Potenzial für neuere therapeutische Möglichkeiten . Wenn Sie weitere Details benötigen oder Fragen haben, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
Target of Action
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Zukünftige Richtungen
The future directions for the use of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde and similar compounds lie in their potential for the synthesis of active molecules. Their role in multicomponent reactions offers access to complex molecules, providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Biochemische Analyse
Biochemical Properties
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde participates in various biochemical reactions due to its reactive aldehyde group. This compound can interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . Additionally, it can form Schiff bases with amino groups of proteins, leading to potential modifications in protein function. The interactions of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde with biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins.
Cellular Effects
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through covalent interactions. This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins. In terms of cellular metabolism, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can alter metabolic fluxes by inhibiting or activating enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can activate certain enzymes by inducing conformational changes that enhance their activity. The binding interactions of this compound with biomolecules are primarily driven by its electrophilic aldehyde group, which reacts with nucleophilic sites on enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can change over time due to its stability and degradation. This compound is relatively stable under refrigerated conditions but may degrade over extended periods or under harsh conditions. Long-term exposure to 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is involved in metabolic pathways that include oxidation and reduction reactions. Enzymes such as aldehyde dehydrogenases and reductases play a role in the metabolism of this compound. The interactions of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde with these enzymes can affect metabolic flux and alter the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. The activity and function of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde are influenced by its localization within the cell .
Eigenschaften
IUPAC Name |
5-fluoro-7-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXBNDVZPXNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745112 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-22-2 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




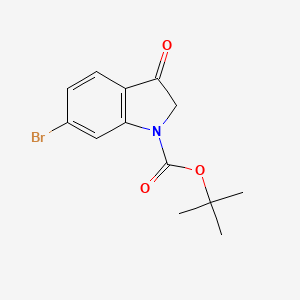
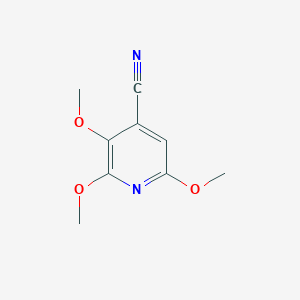
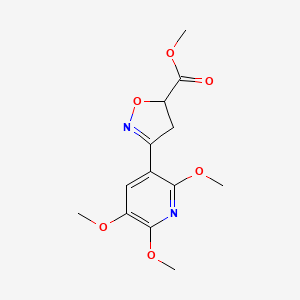
![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)
